(2R)-N-phenylpyrrolidine-2-carboxamide
Description
(2R)-N-Phenylpyrrolidine-2-carboxamide (CAS No. 104261-87-2) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure comprises a pyrrolidine ring substituted with a phenyl group via a carboxamide linkage, conferring stereochemical specificity critical for applications in asymmetric catalysis. Notably, it has been employed as a homogeneous organocatalyst in aldol reactions, achieving an enantiomeric excess (e.e.) of 35% under optimized conditions (acetone solvent with 1 vol% water) . The compound’s stability and catalytic efficacy are attributed to its rigid pyrrolidine backbone and the electron-withdrawing carboxamide group, which enhances substrate binding.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2R)-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
NRXYBKZDRCXDOD-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- Neurological Disorders : (2R)-N-phenylpyrrolidine-2-carboxamide is often utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological conditions. Its structural properties facilitate the development of compounds with enhanced efficacy and reduced side effects .
- Analgesic and Anti-inflammatory Properties : Research has indicated that this compound exhibits potential therapeutic effects, including analgesic and anti-inflammatory activities. Studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines in animal models.
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways, making it valuable in the development of innovative synthetic methodologies .
Peptide Synthesis
- In peptide chemistry, this compound acts as a protecting group for amino acids, enhancing the yield and purity of synthesized peptides. This application is crucial for producing complex peptide chains used in various biological studies .
Biological Studies
Enzyme Inhibition Studies
- The compound is employed in studying enzyme inhibition and protein-ligand interactions, which are fundamental in drug discovery processes. Its ability to interact with biological targets aids researchers in identifying potential therapeutic agents .
Anticancer Activity
- A library of pyrrolidine derivatives, including this compound, has been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives showed twice the activity against M-Hela tumor cell lines compared to tamoxifen, indicating their potential as effective anticancer agents .
Material Science
Development of Advanced Materials
- The unique chemical structure of this compound enables its use in developing advanced materials with specific mechanical and thermal properties. This application is particularly relevant in creating polymers that meet stringent performance criteria in industrial applications .
Data Tables
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of drugs for neurological disorders | Enhanced efficacy and reduced side effects |
| Organic Synthesis | Building block for complex molecules | Exploration of new reaction pathways |
| Biological Studies | Enzyme inhibition studies | Identification of therapeutic agents |
| Material Science | Development of advanced materials | Improved mechanical and thermal properties |
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, showcasing its potential for treating inflammatory diseases.
- Anticancer Efficacy :
- Material Applications :
Comparison with Similar Compounds
N-[4-(Methylsulfanyl)phenyl]pyrrolidine-2-carboxamide
- Molecular Formula : C₁₂H₁₆N₂OS
- Molecular Weight : 236.33 g/mol
- Substituent : A methylsulfanyl (-SMe) group at the para position of the phenyl ring.
- Key Differences: The sulfur atom in the methylsulfanyl group increases molecular weight and may enhance lipophilicity compared to the parent compound. Potential for altered electronic properties due to sulfur’s polarizability, though specific biological or catalytic data are unavailable .
2-(3-Methylbut-2-en-1-yl)-N-phenylpyrrolidine-2-carboxamide
- Molecular Formula : C₁₆H₂₀N₂O
- Molecular Weight : 256.34 g/mol
- Substituent : A 3-methylbut-2-en-1-yl side chain on the pyrrolidine ring.
- Key Differences: The hydrophobic isoprenoid-like chain may improve membrane permeability, making it relevant for CO₂ capture or surface engineering applications (inferred from synthesis context) . Structural isomerism (Δ²,³ vs. Δ³,⁴) could influence conformational flexibility and interaction with substrates .
Pharmaceutical Analogs with Difluorophenyl and Hydroxy-Acetyl Groups
- Example: 3-Amino-6-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methylpyrazine-2-carboxamide
- Molecular Formula : C₂₅H₂₄F₂N₆O₃
- Molecular Weight : 494.49 g/mol
- Substituents: Difluorophenyl and hydroxy-acetyl groups enhance hydrogen-bonding capacity.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
Catalytic Performance
- This compound demonstrates moderate enantioselectivity (35% e.e. ) in aldol reactions, attributed to its chiral center and hydrogen-bonding capacity .
- In contrast, metal-organic frameworks (MOFs) like In-MIL-68-NH₂ show superior catalytic activity in aldol reactions, though the parent compound’s simplicity offers advantages in cost and synthetic scalability .
Substituent Effects on Functionality
Q & A
Q. What experimental phasing methods are optimal for crystallizing this compound derivatives?
- Methodological Answer :
- SIRAS (Single Isomorphous Replacement with Anomalous Scattering) : Incorporate heavy atoms (e.g., selenomethionine) into co-crystals.
- SHELXD/SHELXE pipeline : For high-throughput phasing of small molecules, particularly with twinned data .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
